molecular formula C33H23N3O2S2 B4894153 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole

2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole

Cat. No. B4894153
M. Wt: 557.7 g/mol
InChI Key: LKGWQXAHNBYTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has been found to exhibit unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is not yet fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis or cell death in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole exhibits minimal toxicity towards normal cells, making it a promising candidate for further investigation. Additionally, it has been found to exhibit good stability in biological fluids, indicating its potential for use in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in lab experiments is its potent anti-cancer activity. Additionally, it exhibits minimal toxicity towards normal cells, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the investigation of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole. One area of interest is in the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, investigations into the potential use of this compound in the treatment of inflammatory diseases are also warranted.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole can be achieved through various methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with 4-phenylthioaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with 4-bromothiophenol to yield the final product.

Scientific Research Applications

The potential applications of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in scientific research are vast. One of the most significant areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23N3O2S2/c37-36(38)26-17-11-25(12-18-26)33-34-31(23-13-19-29(20-14-23)39-27-7-3-1-4-8-27)32(35-33)24-15-21-30(22-16-24)40-28-9-5-2-6-10-28/h1-22H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWQXAHNBYTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)SC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole

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